Cefetamet-d3
Description
Cefetamet-d3 is a deuterated analog of Cefetamet, a third-generation cephalosporin antibiotic. Deuterated compounds, such as this compound, are often used as internal standards in bioanalytical studies due to their nearly identical chemical structure to non-deuterated counterparts, except for the substitution of hydrogen atoms with deuterium. This isotopic substitution reduces metabolic degradation rates, enhancing stability in pharmacokinetic (PK) and pharmacodynamic (PD) studies .
- Chemical Properties: CAS Number: 65052-63-3 Molecular Formula: Not explicitly provided in evidence, but inferred as C₁₄H₁₅D₃N₅O₇S₂ (based on Cefetamet’s formula with deuterium substitution). Application: Primarily utilized as a reference standard in mass spectrometry to quantify Cefetamet levels in biological matrices .
Properties
Molecular Formula |
C₁₄H₁₂D₃N₅O₅S₂ |
|---|---|
Molecular Weight |
400.45 |
Synonyms |
Cepime O-d3; Deacetoxycefotaxime-d3; FR 13300-d3; LY 97964-d3; Ro 15-8074-d3; Ro 15-8074/005-d3; Ultipime O-d3; Altamet-d3; Antibiotic Ro 15-8074-d3; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo |
Origin of Product |
United States |
Scientific Research Applications
Clinical Efficacy
1. Respiratory Tract Infections:
Cefetamet pivoxil has been extensively studied for its effectiveness in treating respiratory infections. A literature review indicated that it is particularly effective against pneumonia and acute exacerbations of chronic bronchitis. In a clinical trial involving 4,112 patients, cefetamet was found to be as effective as traditional antibiotics like phenoxymethylpenicillin for treating pharyngotonsillitis due to group A beta-hemolytic streptococci .
2. Urinary Tract Infections:
Cefetamet pivoxil has shown significant efficacy in treating complicated urinary tract infections (UTIs). A study involving 218 hospitalized patients revealed that the bacteriological eradication rates were comparable between diabetic and non-diabetic patients, with rates of 92% and 87.5%, respectively . This indicates its potential as a reliable treatment option across diverse patient populations.
Case Studies
1. Case Study on Efficacy in Diabetic Patients:
A notable case study evaluated cefetamet pivoxil's effectiveness in diabetic patients suffering from complicated UTIs. The study matched diabetic patients with non-diabetic counterparts to assess the therapeutic outcomes. The results showed no significant difference in therapeutic response or adverse effects on renal function between the two groups, highlighting cefetamet's safety profile in high-risk populations .
2. Comparative Study on Rhinosinusitis Treatment:
A multicenter randomized trial compared cefetamet pivoxil with cefdinir for treating acute bacterial rhinosinusitis. The study concluded that cefetamet pivoxil administered twice daily was as efficacious and safe as the three-times-daily regimen of cefdinir, thus supporting its use in outpatient settings .
Pharmacokinetics and Dosage
Cefetamet pivoxil exhibits favorable pharmacokinetic properties, allowing for twice-daily dosing which enhances patient compliance. Standard doses are typically 500 mg for adults and 10 mg/kg for children . The drug achieves unbound plasma concentrations that exceed the minimum inhibitory concentration (MIC) for susceptible organisms, ensuring effective treatment outcomes.
Safety Profile
The safety profile of cefetamet pivoxil is well-documented. In clinical trials, adverse events were primarily gastrointestinal (e.g., diarrhea and nausea), but these were generally mild and resolved quickly after discontinuation of the drug . The low incidence of serious side effects makes it a viable option for treating infections in various patient demographics.
Comparison with Similar Compounds
Structural and Functional Analogues
Cefetamet-d3 is compared to structurally related cephalosporins and deuterated derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 65052-63-3 | C₁₄H₁₅D₃N₅O₇S₂ | Deuterated standard; enhanced metabolic stability due to deuterium isotope |
| Cefetamet | 65052-63-3* | C₁₄H₁₈N₅O₇S₂ | Parent compound; broad-spectrum antibiotic activity |
| Cefetamet Pivoxil | 65243-33-6 | C₂₀H₂₇N₅O₈S₂ | Prodrug of Cefetamet; improved oral bioavailability |
| ∆2-Cefetamet Pivoxil | 126617-54-7 | C₂₀H₂₅N₅O₈S₂ | Isomeric form; potential differences in absorption and efficacy |
*Note: Cefetamet and this compound share the same base CAS number, but the deuterated form is distinguished by its isotopic labeling .
Pharmacokinetic and Metabolic Differences
The deuterium isotope effect in this compound significantly alters its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile compared to non-deuterated analogs:
- Metabolic Stability : Deuterium substitution at specific positions slows cytochrome P450-mediated metabolism, extending half-life in preclinical models .
- Bioanalytical Utility: this compound’s stability ensures accurate quantification of Cefetamet in plasma, avoiding interference from endogenous metabolites .
Table 2: Pharmacokinetic Parameters (Hypothetical Data Based on Isotopic Trends)
| Parameter | This compound | Cefetamet | Cefetamet Pivoxil |
|---|---|---|---|
| Half-life (t₁/₂) | ~4.5 hours | ~3.8 hours | ~6.2 hours |
| Oral Bioavailability | N/A (reference) | 40–50% | >90% |
| Protein Binding | 20–25% | 20–25% | 25–30% |
Regulatory and Bioequivalence Considerations
Comparative studies between this compound and its analogs must adhere to EMA and FDA guidelines for bioequivalence and drug similarity:
- Quality Data : Structural similarity is confirmed via NMR and mass spectrometry, ensuring isotopic purity >99% .
- Clinical PK/PD : Head-to-head studies are rare due to this compound’s role as a reference standard. Indirect comparisons via meta-analyses are recommended per regulatory frameworks .
- However, prodrugs like Cefetamet Pivoxil may exhibit higher gastrointestinal toxicity due to esterase-mediated conversion .
Key Research Findings and Limitations
- Knowledge Gaps: Limited clinical data on deuterated cephalosporins necessitates further studies on their efficacy and safety in vivo.
- Regulatory Challenges : Indirect comparisons require rigorous methodology to avoid bias, as emphasized in CHMP and CDE guidelines .
Q & A
Q. What are the primary analytical methods for identifying and quantifying Cefetamet-d³ in biological matrices?
To ensure accurate identification and quantification, researchers should employ validated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) . LC-MS/MS offers high sensitivity for trace analysis in plasma or tissue samples, while NMR provides structural confirmation via deuterium labeling patterns. Method validation must include parameters like linearity, precision, and recovery rates, adhering to guidelines from the International Council for Harmonisation (ICH) . Calibration curves using isotopically labeled internal standards (e.g., Cefetamet-d³ itself) are critical to minimize matrix effects.
Q. How does isotopic labeling with deuterium (d³) influence the pharmacokinetic properties of Cefetamet?
Deuterium incorporation can alter metabolic stability via the isotope effect , slowing cytochrome P450-mediated oxidation. Researchers should compare in vitro metabolic half-lives of Cefetamet-d³ and non-deuterated counterparts using hepatocyte assays. Key parameters include intrinsic clearance (CLint) and metabolite profiling via high-resolution MS. In vivo studies in rodent models should measure AUC (area under the curve) and Cmax to assess bioavailability changes .
Q. What are the best practices for synthesizing and purifying Cefetamet-d³ to ensure isotopic purity?
Synthesis should follow Good Manufacturing Practice (GMP) -like protocols, with deuterium introduced at specific positions via catalytic exchange or custom synthetic routes. Post-synthesis, purity must be verified using HPLC-UV coupled with mass spectrometry to confirm ≥98% isotopic enrichment. Residual solvents and non-deuterated impurities should be quantified per ICH Q3A/B guidelines . Store the compound in inert conditions (-20°C under argon) to prevent deuterium loss .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a clinical pharmacokinetic study for Cefetamet-d³?
Using the PICOT framework :
- Population : Adults with bacterial infections resistant to non-deuterated cephalosporins.
- Intervention : Oral administration of Cefetamet-d³ (500 mg/day).
- Comparison : Non-deuterated Cefetamet at equivalent doses.
- Outcome : 24-hour AUC, time above MIC (minimum inhibitory concentration).
- Time : 7-day pharmacokinetic profiling.
This design enables direct comparison of metabolic stability and efficacy. Include power analysis to determine sample size and mitigate Type II errors .
Q. How should researchers address contradictions in reported metabolic pathways of Cefetamet-d³ across studies?
Contradictions often arise from heterogeneous experimental conditions (e.g., species-specific metabolism, assay pH variations). To resolve discrepancies:
- Replicate studies using standardized protocols (e.g., pooled human liver microsomes).
- Perform meta-analysis of existing data to identify outliers or confounding variables.
- Validate findings via knockout cell lines (e.g., CYP3A4-deficient) to isolate enzymatic pathways. Document all parameters (e.g., incubation temperature, cofactor concentrations) to ensure reproducibility .
Q. What statistical methods are recommended for analyzing dose-response relationships in Cefetamet-d³ toxicity studies?
Use non-linear regression models (e.g., Hill equation) to estimate EC50 values. For non-normal distributions, apply Box-Cox transformations . Assess synergism/antagonism in combination therapies via Chou-Talalay analysis . Report confidence intervals and use Benjamini-Hochberg correction for multiple comparisons to reduce false discovery rates. Open-source tools like R/Bioconductor packages ensure transparency .
Q. How can a meta-analysis framework improve the validation of Cefetamet-d³’s efficacy against multidrug-resistant pathogens?
A random-effects model (e.g., DerSimonian-Laird) aggregates data from heterogeneous studies, weighting each by inverse variance. Include covariates like bacterial strain genotype and patient demographics. Assess publication bias via funnel plots and Egger’s test . Supplementary materials should provide raw datasets and analysis scripts to meet FAIR data principles .
Q. What methodologies ensure reproducibility in cross-disciplinary studies of Cefetamet-d³’s mechanism of action?
- Collaborative protocols : Pre-register experimental designs on platforms like Open Science Framework .
- Blinded analysis : Separate teams handle synthesis, in vitro assays, and data interpretation.
- Inter-laboratory validation : Share reference samples between labs to calibrate instruments.
- Data repositories : Deposit spectral data (NMR, MS) in public databases (e.g., MetaboLights) .
Methodological Guidance
Q. How to integrate computational modeling with experimental data for Cefetamet-d³’s binding kinetics?
- Molecular dynamics (MD) simulations : Model deuterium’s impact on hydrogen bonding with penicillin-binding proteins (PBPs).
- Quantitative structure-activity relationship (QSAR) : Corlate deuterium positions with MIC values using partial least squares regression.
- Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Disclose force field parameters and simulation software versions .
Q. What ethical considerations apply to human trials involving Cefetamet-d³?
- Informed consent : Disclose risks of deuterated compounds, including theoretical isotope toxicity.
- Data anonymization : Use pseudonymization tools for patient metadata.
- Regulatory compliance : Submit protocols to Institutional Review Boards (IRBs) with pharmacokinetic justification for deuterium use. Reference Declaration of Helsinki guidelines in trial documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
